molecular formula C4H8O2 B1611710 Butyric acid-d8 CAS No. 202468-80-2

Butyric acid-d8

Cat. No. B1611710
M. Wt: 96.15 g/mol
InChI Key: FERIUCNNQQJTOY-FNQDQTMCSA-N
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Patent
US04035413

Procedure details

120 ml of fuming nitric acid in 40 ml of glacial acetic acid are added dropwise to a solution of 31.4 g of 4-[4-(1-adamantyl)-phenoxy]-butyric acid in 100 ml of glacial acetic acid and 30 ml of methylene chloride at -5° C, whilst stirring in an aqueous atmosphere. After completion of the addition, the mixture is stirred for a further 15 minutes at -5° C and 30 minutes at -3° C. The reaction mixture is then poured onto 1 kg of ice and extracted with 3 times 200 ml of methylene chloride. The organic phases are washed until neutral, dried over sodium sulphate and evaporated in vacuo. Chromatography of the evaporation residue on 1 kg of silica gel, with ethyl acetate as the eluant, gives 4-[2-nitro-4-(1-adamantyl)-phenoxy]-butyric acid of melting point 182°-185° C (from methylene chloride/petroleum ether) and 4-[2,6;l -dinistro- 4-(1-adamantyl)-phenoxy]-butyric acid of melting point 170°-172° C (from ethanol-pentane).
Quantity
120 mL
Type
reactant
Reaction Step One
Name
4-[4-(1-adamantyl)-phenoxy]-butyric acid
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[C:5]12([C:15]3[CH:27]=[CH:26][C:18]([O:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24])=[CH:17][CH:16]=3)[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2>C(O)(=O)C.C(Cl)Cl>[N+:1]([C:26]1[CH:27]=[C:15]([C:5]23[CH2:6][CH:7]4[CH2:8][CH:9]([CH2:10][CH:11]([CH2:13]4)[CH2:12]2)[CH2:14]3)[CH:16]=[CH:17][C:18]=1[O:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24])([O-:4])=[O:2].[C:23]([OH:25])(=[O:24])[CH2:22][CH2:21][CH3:20]

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
4-[4-(1-adamantyl)-phenoxy]-butyric acid
Quantity
31.4 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C2=CC=C(OCCCC(=O)O)C=C2
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice
Quantity
1 kg
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring in an aqueous atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 15 minutes at -5° C and 30 minutes at -3° C
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with 3 times 200 ml of methylene chloride
WASH
Type
WASH
Details
The organic phases are washed until neutral,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(OCCCC(=O)O)C=CC(=C1)C12CC3CC(CC(C1)C3)C2
Name
Type
product
Smiles
C(CCC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04035413

Procedure details

120 ml of fuming nitric acid in 40 ml of glacial acetic acid are added dropwise to a solution of 31.4 g of 4-[4-(1-adamantyl)-phenoxy]-butyric acid in 100 ml of glacial acetic acid and 30 ml of methylene chloride at -5° C, whilst stirring in an aqueous atmosphere. After completion of the addition, the mixture is stirred for a further 15 minutes at -5° C and 30 minutes at -3° C. The reaction mixture is then poured onto 1 kg of ice and extracted with 3 times 200 ml of methylene chloride. The organic phases are washed until neutral, dried over sodium sulphate and evaporated in vacuo. Chromatography of the evaporation residue on 1 kg of silica gel, with ethyl acetate as the eluant, gives 4-[2-nitro-4-(1-adamantyl)-phenoxy]-butyric acid of melting point 182°-185° C (from methylene chloride/petroleum ether) and 4-[2,6;l -dinistro- 4-(1-adamantyl)-phenoxy]-butyric acid of melting point 170°-172° C (from ethanol-pentane).
Quantity
120 mL
Type
reactant
Reaction Step One
Name
4-[4-(1-adamantyl)-phenoxy]-butyric acid
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[C:5]12([C:15]3[CH:27]=[CH:26][C:18]([O:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24])=[CH:17][CH:16]=3)[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2>C(O)(=O)C.C(Cl)Cl>[N+:1]([C:26]1[CH:27]=[C:15]([C:5]23[CH2:6][CH:7]4[CH2:8][CH:9]([CH2:10][CH:11]([CH2:13]4)[CH2:12]2)[CH2:14]3)[CH:16]=[CH:17][C:18]=1[O:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24])([O-:4])=[O:2].[C:23]([OH:25])(=[O:24])[CH2:22][CH2:21][CH3:20]

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
4-[4-(1-adamantyl)-phenoxy]-butyric acid
Quantity
31.4 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C2=CC=C(OCCCC(=O)O)C=C2
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice
Quantity
1 kg
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring in an aqueous atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 15 minutes at -5° C and 30 minutes at -3° C
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with 3 times 200 ml of methylene chloride
WASH
Type
WASH
Details
The organic phases are washed until neutral,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(OCCCC(=O)O)C=CC(=C1)C12CC3CC(CC(C1)C3)C2
Name
Type
product
Smiles
C(CCC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04035413

Procedure details

120 ml of fuming nitric acid in 40 ml of glacial acetic acid are added dropwise to a solution of 31.4 g of 4-[4-(1-adamantyl)-phenoxy]-butyric acid in 100 ml of glacial acetic acid and 30 ml of methylene chloride at -5° C, whilst stirring in an aqueous atmosphere. After completion of the addition, the mixture is stirred for a further 15 minutes at -5° C and 30 minutes at -3° C. The reaction mixture is then poured onto 1 kg of ice and extracted with 3 times 200 ml of methylene chloride. The organic phases are washed until neutral, dried over sodium sulphate and evaporated in vacuo. Chromatography of the evaporation residue on 1 kg of silica gel, with ethyl acetate as the eluant, gives 4-[2-nitro-4-(1-adamantyl)-phenoxy]-butyric acid of melting point 182°-185° C (from methylene chloride/petroleum ether) and 4-[2,6;l -dinistro- 4-(1-adamantyl)-phenoxy]-butyric acid of melting point 170°-172° C (from ethanol-pentane).
Quantity
120 mL
Type
reactant
Reaction Step One
Name
4-[4-(1-adamantyl)-phenoxy]-butyric acid
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[C:5]12([C:15]3[CH:27]=[CH:26][C:18]([O:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24])=[CH:17][CH:16]=3)[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2>C(O)(=O)C.C(Cl)Cl>[N+:1]([C:26]1[CH:27]=[C:15]([C:5]23[CH2:6][CH:7]4[CH2:8][CH:9]([CH2:10][CH:11]([CH2:13]4)[CH2:12]2)[CH2:14]3)[CH:16]=[CH:17][C:18]=1[O:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24])([O-:4])=[O:2].[C:23]([OH:25])(=[O:24])[CH2:22][CH2:21][CH3:20]

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
4-[4-(1-adamantyl)-phenoxy]-butyric acid
Quantity
31.4 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C2=CC=C(OCCCC(=O)O)C=C2
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice
Quantity
1 kg
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring in an aqueous atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 15 minutes at -5° C and 30 minutes at -3° C
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with 3 times 200 ml of methylene chloride
WASH
Type
WASH
Details
The organic phases are washed until neutral,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(OCCCC(=O)O)C=CC(=C1)C12CC3CC(CC(C1)C3)C2
Name
Type
product
Smiles
C(CCC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04035413

Procedure details

120 ml of fuming nitric acid in 40 ml of glacial acetic acid are added dropwise to a solution of 31.4 g of 4-[4-(1-adamantyl)-phenoxy]-butyric acid in 100 ml of glacial acetic acid and 30 ml of methylene chloride at -5° C, whilst stirring in an aqueous atmosphere. After completion of the addition, the mixture is stirred for a further 15 minutes at -5° C and 30 minutes at -3° C. The reaction mixture is then poured onto 1 kg of ice and extracted with 3 times 200 ml of methylene chloride. The organic phases are washed until neutral, dried over sodium sulphate and evaporated in vacuo. Chromatography of the evaporation residue on 1 kg of silica gel, with ethyl acetate as the eluant, gives 4-[2-nitro-4-(1-adamantyl)-phenoxy]-butyric acid of melting point 182°-185° C (from methylene chloride/petroleum ether) and 4-[2,6;l -dinistro- 4-(1-adamantyl)-phenoxy]-butyric acid of melting point 170°-172° C (from ethanol-pentane).
Quantity
120 mL
Type
reactant
Reaction Step One
Name
4-[4-(1-adamantyl)-phenoxy]-butyric acid
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[C:5]12([C:15]3[CH:27]=[CH:26][C:18]([O:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24])=[CH:17][CH:16]=3)[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2>C(O)(=O)C.C(Cl)Cl>[N+:1]([C:26]1[CH:27]=[C:15]([C:5]23[CH2:6][CH:7]4[CH2:8][CH:9]([CH2:10][CH:11]([CH2:13]4)[CH2:12]2)[CH2:14]3)[CH:16]=[CH:17][C:18]=1[O:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24])([O-:4])=[O:2].[C:23]([OH:25])(=[O:24])[CH2:22][CH2:21][CH3:20]

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
4-[4-(1-adamantyl)-phenoxy]-butyric acid
Quantity
31.4 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C2=CC=C(OCCCC(=O)O)C=C2
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice
Quantity
1 kg
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring in an aqueous atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 15 minutes at -5° C and 30 minutes at -3° C
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with 3 times 200 ml of methylene chloride
WASH
Type
WASH
Details
The organic phases are washed until neutral,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(OCCCC(=O)O)C=CC(=C1)C12CC3CC(CC(C1)C3)C2
Name
Type
product
Smiles
C(CCC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.